

A Technical Guide to the Spectroscopic Profile of 4-(Diethylamino)-2-methoxybenzaldehyde

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Compound of Interest

Compound Name:	4-(Diethylamino)-2-methoxybenzaldehyde
Cat. No.:	B1298378

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This technical guide provides a detailed overview of the expected spectroscopic data for **4-(Diethylamino)-2-methoxybenzaldehyde**, a key intermediate in various chemical syntheses. The following sections present the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

While a complete, publicly available experimental dataset for **4-(Diethylamino)-2-methoxybenzaldehyde** is not fully detailed in singular sources, the following data tables are compiled based on established spectroscopic principles and data from analogous compounds. The molecular structure contains an aldehyde, a methoxy group, a diethylamino group, and a substituted aromatic ring, each contributing characteristic signals. The molecular weight of the compound is 207.27 g/mol .^[1]

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum is characterized by signals from the aldehyde proton, aromatic protons, and protons of the methoxy and diethylamino groups. Aromatic proton signals (6.5-8.0 ppm) are influenced by the electron-donating effects of the methoxy and diethylamino groups. [2][3] The aldehyde proton appears significantly downfield (9-10 ppm). [4]

Table 1: Predicted ^1H NMR Data for **4-(Diethylamino)-2-methoxybenzaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.2	Singlet (s)	-	Aldehyde proton (-CHO)
~7.6	Doublet (d)	~8.5	Aromatic proton (H-6)
~6.3	Doublet of doublets (dd)	~8.5, ~2.5	Aromatic proton (H-5)
~6.1	Doublet (d)	~2.5	Aromatic proton (H-3)
~3.8	Singlet (s)	-	Methoxy protons (-OCH ₃)
~3.4	Quartet (q)	~7.0	Methylene protons (-N(CH ₂ CH ₃) ₂)
~1.1	Triplet (t)	~7.0	Methyl protons (-N(CH ₂ CH ₃) ₂)

Note: Predicted values are based on general chemical shift ranges and analysis of substituent effects.^{[4][5]} The solvent used for analysis (e.g., CDCl₃ or DMSO-d₆) will affect the exact chemical shifts.^[1]

^{13}C NMR (Carbon-13 NMR) Spectroscopy

The ^{13}C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most downfield signal (190-200 ppm).^[6] Aromatic carbons resonate in the 110-165 ppm range, with their specific shifts determined by the attached functional groups.^[2]

Table 2: Predicted ^{13}C NMR Data for **4-(Diethylamino)-2-methoxybenzaldehyde**

Chemical Shift (δ , ppm)	Assignment
~190	Aldehyde Carbonyl (C=O)
~164	Aromatic Carbon (C-2, attached to -OCH ₃)
~153	Aromatic Carbon (C-4, attached to -N(Et) ₂)
~129	Aromatic Carbon (C-6)
~115	Aromatic Carbon (C-1)
~105	Aromatic Carbon (C-5)
~95	Aromatic Carbon (C-3)
~56	Methoxy Carbon (-OCH ₃)
~44	Methylene Carbon (-N(CH ₂ CH ₃) ₂)
~13	Methyl Carbon (-N(CH ₂ CH ₃) ₂)

Note: Routine ¹³C NMR spectra are typically broadband proton-decoupled, resulting in singlets for all carbon signals.[7][8]

IR (Infrared) Spectroscopy

The IR spectrum is used to identify the key functional groups within the molecule. A strong absorption band for the conjugated aldehyde carbonyl (C=O) group is expected.

Table 3: Predicted IR Absorption Bands for **4-(Diethylamino)-2-methoxybenzaldehyde**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3050	Aromatic C-H Stretch
~2970	Aliphatic C-H Stretch
~2830, ~2730	Aldehyde C-H Stretch (Fermi doublets)
~1670	Conjugated Aldehyde C=O Stretch
~1600, ~1500	Aromatic C=C Ring Stretch
~1260	Aryl Ether C-O Stretch
~1200	Aryl Amine C-N Stretch

Note: The exact position of the carbonyl stretch is lowered due to conjugation with the aromatic ring.[\[9\]](#)

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) is expected at an m/z corresponding to the molecular weight (207.27).

Table 4: Predicted Mass Spectrometry Fragmentation for **4-(Diethylamino)-2-methoxybenzaldehyde**

m/z	Fragment Assignment
207	$[M]^+$ (Molecular Ion)
206	$[M-H]^+$ (Loss of aldehyde hydrogen)
192	$[M-CH_3]^+$ (Loss of a methyl radical)
178	$[M-CHO]^+$ (Loss of the formyl radical)
178	$[M-C_2H_5]^+$ (Loss of an ethyl radical)

Note: Electron Ionization (EI) is a "hard" ionization technique that leads to extensive fragmentation, which is useful for structural determination.[10][11]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid **4-(Diethylamino)-2-methoxybenzaldehyde** sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).[8]
- ¹H NMR Acquisition: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[7][12] Broadband proton decoupling is applied to simplify the spectrum to singlets for each unique carbon.[7][13]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (ATR Method): Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.[14][15] A small amount of the solid compound is placed directly onto the clean ATR crystal (typically diamond). Pressure is applied to ensure good contact between the sample and the crystal surface.[16]
- Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[16][17] The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.[17][18]
- Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first. The sample is then placed in the FTIR spectrometer's sample compartment,

and the spectrum is recorded, typically by co-adding 16-32 scans in the 4000-400 cm^{-1} range.[17]

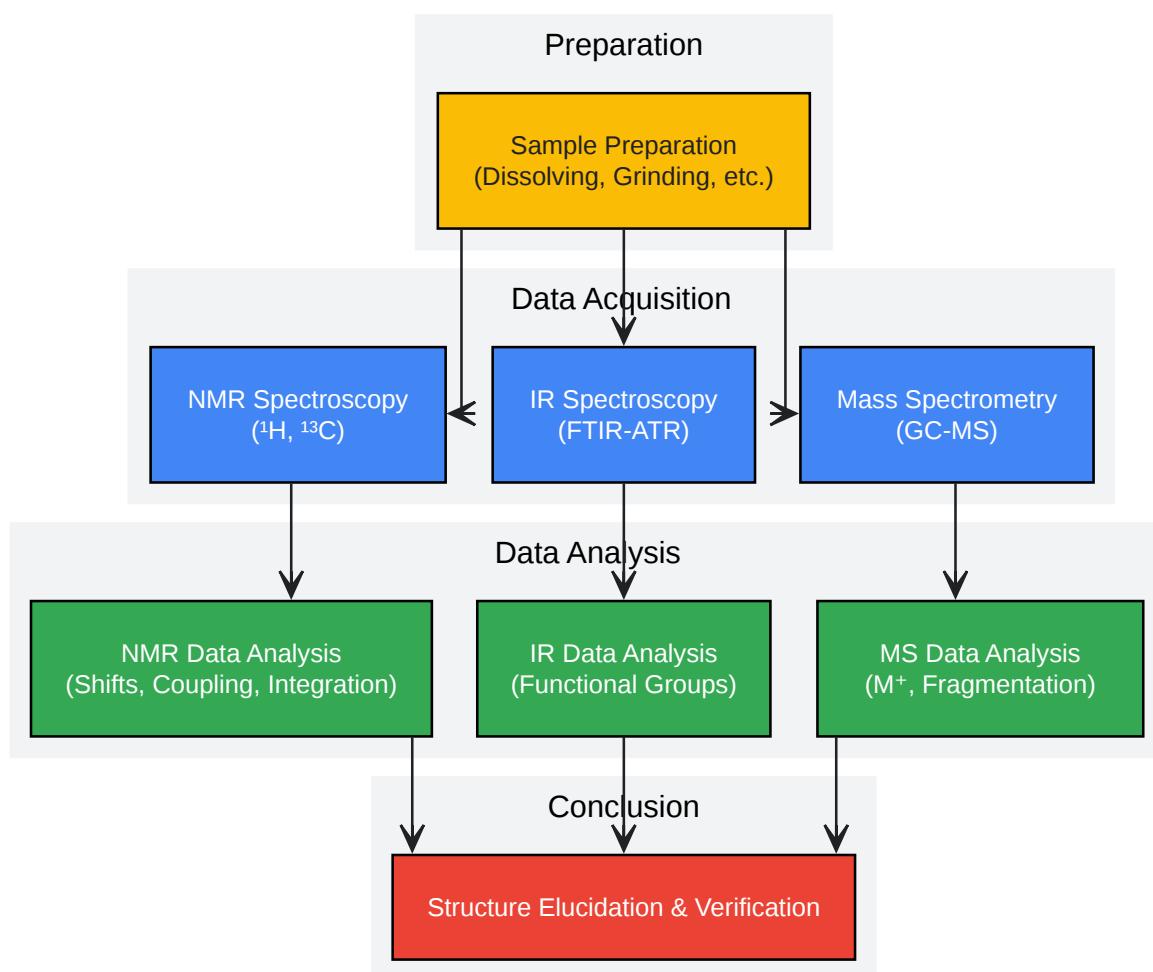
3. Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile compound like this, Gas Chromatography (GC-MS) is a suitable method.[11] A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC, where it is vaporized and separated from impurities.
- **Ionization (Electron Ionization - EI):** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[10][19] This causes the molecule to lose an electron, forming a positively charged molecular ion ($[\text{M}]^+$), which then undergoes fragmentation.[20]
- **Mass Analysis and Detection:** The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the mass spectrum.[20]

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Workflow for Spectroscopic Analysis of an Organic Compound

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Caption: General workflow for spectroscopic analysis.

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